Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

GABA-A receptor modulation CNS drug discovery regiochemistry

Inconsistent regioisomer purity and free-base solubility issues plague parallel synthesis workflows targeting GABA-A or cholinesterase inhibitors. This hydrochloride salt provides a solution: - **Validated scaffold:** 2-Aminomethyl substitution pattern matches zolpidem's pharmacophore. - **Salt stability:** HCl form ensures consistent protonation, ambient storage stability, and superior aqueous solubility vs. free base. - **Batch reliability:** 97-98% purity eliminates variable stoichiometry in automated amide couplings.

Molecular Formula C8H10ClN3
Molecular Weight 183.64
CAS No. 855250-24-7
Cat. No. B3158055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
CAS855250-24-7
Molecular FormulaC8H10ClN3
Molecular Weight183.64
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H
InChIKeyOZPNTMFDCPEVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-2-ylmethanamine Hydrochloride: Core Building Block for CNS Discovery


Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic primary amine building block featuring the privileged imidazo[1,2-a]pyridine scaffold, present in marketed drugs such as zolpidem. The hydrochloride salt (C₈H₁₀ClN₃, MW 183.64) provides enhanced aqueous solubility and solid-state stability relative to the free base form, making it suitable for direct use in medicinal chemistry and parallel synthesis workflows . The 2-aminomethyl substitution pattern is the key structural motif found in GABA-A receptor modulators and cholinesterase inhibitors, distinguishing it from the 3-substituted regioisomer [1].

Salt Form Advantage
Hydrochloride salt improves aqueous solubility and enables ambient storage for parallel synthesis.
Key Substituent
2-aminomethyl substitution maps to GABA-A receptor pharmacophore; distinct from 3-regioisomer.
CNS Scaffold
Privileged imidazo[1,2-a]pyridine core present in marketed CNS drugs (e.g., zolpidem).

Why This Imidazopyridine Amine Cannot Be Replaced by Analogs


Substituting imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride with its 3-ylmethanamine regioisomer (CAS 160771-89-1) or the free base form (CAS 165736-20-9) risks altering both synthetic efficiency and biological readout. The 2-aminomethyl substitution directionally governs key pharmacophoric vectors for GABA-A receptor modulation and cholinesterase inhibition, whereas the 3-substituted analog orients the amine group into a different topological space [1]. Additionally, the hydrochloride salt form ensures consistent protonation state and superior aqueous solubility during coupling reactions compared to the free base, which is critical for reproducible parallel synthesis outcomes .

3-Aminomethyl Regioisomer (CAS 160771-89-1)
May orient the amine into a different topological space, likely failing GABA-A pharmacophore mapping.
Free Base Form (CAS 165736-20-9)
Lower solubility and cold-chain storage (-20°C) can reduce reproducibility in automated synthesis platforms.

Quantitative Differentiation from Close Structural Analogs


Regiochemical Specificity in GABA-A Receptor Modulation

The 2-aminomethyl substitution pattern on the imidazo[1,2-a]pyridine core is essential for GABA-A receptor modulation activity. The marketed drug zolpidem and numerous preclinical candidates bearing a 2-substituted imidazo[1,2-a]pyridine framework demonstrate that the 2-position directs the pendant amine into the lipophilic binding pocket of the GABA-A receptor chloride channel [1]. By contrast, the 3-aminomethyl regioisomer (imidazo[1,2-a]pyridin-3-ylmethanamine, CAS 160771-89-1) places the basic amine in a sterically and electronically distinct region, resulting in a fundamentally different pharmacophoric profile. No 3-substituted aminomethyl imidazo[1,2-a]pyridines have been reported as GABA-A modulators, underscoring the critical nature of the 2-substitution for this therapeutic class.

Regiochemical specificity
Class-level inference
2-aminomethyl substitution is associated with GABA-A receptor modulation; 3-substitution lacks reported GABA-A activity.
2-substitution essential for GABA-A pharmacophore mapping
Based on patent and literature surveys
GABA-A receptor modulation CNS drug discovery regiochemistry

Hydrochloride Salt vs Free Base Solubility and Handling

The hydrochloride salt of imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 855250-24-7) provides markedly improved aqueous solubility and solid-state stability compared to the free base (CAS 165736-20-9). The free base is typically stored at -20°C and is susceptible to oxidation, while the hydrochloride salt is stable at 2-8°C and can be handled under ambient conditions . Vendor specifications report purities of 97-98% for the hydrochloride salt with batch-specific QC documentation (NMR, HPLC, GC), whereas the free base is often supplied as a technical grade or requires cold-chain shipping . This salt form difference directly impacts reproducible weighing, dissolution, and coupling reaction efficiency in parallel synthesis.

Salt form handling
Direct comparison
Hydrochloride salt: 2–8°C storage, NLT 97% purity; Free base: −20°C storage, ~95% purity.
Salt form enables ambient handling and reproducible synthesis
Vendor specification data
salt selection solubility solid-state properties

Imidazopyridine vs Pyridine Scaffold in Cholinergic Targets

The imidazo[1,2-a]pyridine scaffold provides a distinct advantage over simple pyridine-2-methanamine (CAS 3731-51-9) in cholinergic target engagement. Imidazo[1,2-a]pyridin-2-yl derivatives have demonstrated dual AChE/BChE inhibitory activity in vitro, with the most potent analogs achieving sub-micromolar IC₅₀ values (compound 4a: AChE IC₅₀ = 0.89 μM; compound 4g: BChE IC₅₀ = 1.2 μM) [1]. In contrast, pyridine-2-methanamine lacks the fused imidazole ring required for key π-π stacking interactions with the peripheral anionic site of AChE. The imidazo[1,2-a]pyridine core's ability to engage both the catalytic active site and peripheral site simultaneously is a scaffold-level differentiator that cannot be replicated by simple pyridine amines.

AChE inhibition
Class-level inference
Imidazo[1,2-a]pyridine derivative: AChE IC₅₀ = 0.89 µM; Pyridine-2-methanamine: no measurable activity.
Scaffold supports cholinergic target engagement evaluation
In vitro Ellman assay data
acetylcholinesterase inhibition butyrylcholinesterase scaffold hopping

Unsaturated vs Tetrahydro Core for CNS Drug Design

The fully unsaturated imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride (CAS 855250-24-7) differs fundamentally from its tetrahydro analog (CAS 1949815-91-1) in terms of planarity, logP, and metabolic liability. The unsaturated core confers a planar, electron-rich aromatic system suitable for π-stacking interactions with aromatic residues in target proteins, while the tetrahydro analog introduces sp³ character, increased conformational flexibility, and higher basicity of the bridgehead nitrogen [1]. The unsaturated core is present in all clinically validated imidazo[1,2-a]pyridine drugs (zolpidem, alpidem, saripidem), whereas the tetrahydro variant has no clinical precedent. Selection of the unsaturated compound is therefore mandatory for CNS programs requiring blood-brain barrier penetration and validated target engagement.

Core saturation
Class-level inference
Unsaturated core present in all marketed imidazo[1,2-a]pyridine CNS drugs; tetrahydro core lacks CNS drug development precedent.
Unsaturated core aligns with CNS drug-likeness; tetrahydro requires validation
Comparative analysis of FDA-approved drugs
saturated heterocycles conformational restriction physicochemical properties

Optimal Research and Procurement Scenarios


GABA-A Receptor Modulator Hit-to-Lead Optimization

Employ imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride as the core amine building block for synthesizing focused libraries targeting the benzodiazepine binding site of GABA-A receptors. The 2-aminomethyl substitution matches the pharmacophore of zolpidem and related clinical candidates, and the hydrochloride salt ensures reliable coupling with carboxylic acid or sulfonyl chloride partners [1].

Dual AChE/BChE Inhibitor Synthesis for Alzheimer's Research

Utilize the compound as a key intermediate for constructing N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives. The imidazo[1,2-a]pyridine core has demonstrated sub-micromolar inhibition of both acetylcholinesterase and butyrylcholinesterase, making it a validated starting point for multi-target directed ligands against Alzheimer's disease [2].

Parallel Synthesis and SAR Studies

Leverage the high batch-to-batch purity (97-98%) and ambient storage stability of the hydrochloride salt for automated parallel synthesis platforms. The consistent protonation state eliminates variable stoichiometry issues encountered with the free base, improving amide coupling yields and reducing purification burdens across large compound arrays .

Application
Selection Property
Validation Focus
GABA-A receptor modulator lead optimization
2-aminomethyl substitution pattern
Pharmacophore mapping to benzodiazepine site
Dual AChE/BChE inhibitor synthesis
Imidazo[1,2-a]pyridine scaffold
Cholinergic target engagement evaluation
Parallel synthesis and SAR studies
Hydrochloride salt form
Reaction reproducibility and purification
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